Moxipraquine

Description

Properties

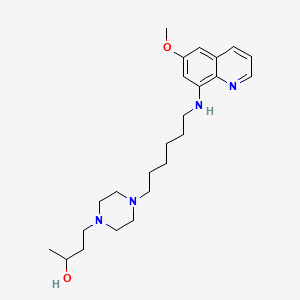

IUPAC Name |

4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXZUNMRLVAEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865116 | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-08-1 | |

| Record name | Moxipraquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023790081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXIPRAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP95SEQ1AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Action of Moxipraquine Against Trypanosoma cruzi: A Review of Available Evidence

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Moxipraquine, an 8-aminoquinoline compound, has demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease. However, a comprehensive understanding of its precise mechanism of action remains elusive within publicly available scientific literature. This document synthesizes the current knowledge on this compound's effects on T. cruzi, contextualizes it within the broader landscape of anti-trypanosomal drug action, and highlights the significant gaps in the existing research. While detailed molecular pathways and quantitative efficacy data are scarce, this guide provides a foundational overview based on the limited evidence, primarily drawing from early preclinical studies.

Introduction to this compound

This compound (also known as 349C59) is a novel 8-aminoquinoline derivative that has been investigated for its antiparasitic properties. Early studies revealed its potential against T. cruzi infections, where it was shown to be effective in suppressing parasitemia in animal models[1]. Despite this initial promise, the development of this compound was halted due to significant fetal toxicity observed in rats and rabbits, which led to the termination of clinical trials[1].

Efficacy of this compound against Trypanosoma cruzi

The available data on this compound's efficacy is largely qualitative. It has been shown to suppress the levels of circulating parasites in experimental infections in mice and guinea pigs[1]. However, a critical limitation of this compound is its inability to completely eradicate the parasite from the host, a challenge also faced by other trypanocidal drugs like nifurtimox[1]. The potency of this compound was also observed to be strain-dependent, with lower efficacy against the Peru strain of T. cruzi compared to others[1].

Due to the limited research, there is a lack of quantitative data such as IC50 or EC50 values for this compound against various forms of T. cruzi (amastigotes, trypomastigotes). This absence of data prevents a detailed comparative analysis with current clinical drugs.

Postulated Mechanism of Action: An Unresolved Question

The specific molecular target and mechanism of action of this compound against Trypanosoma cruzi have not been elucidated in the available literature. As an 8-aminoquinoline, it belongs to the same class as primaquine, a known antimalarial. While the exact mechanism of 8-aminoquinolines is not fully understood even in malaria, it is generally believed to involve the generation of reactive oxygen species (ROS) and interference with mitochondrial function. It is plausible that this compound exerts its trypanocidal effect through similar pathways.

To provide a framework for potential investigation, it is useful to consider the established mechanisms of other anti-T. cruzi drugs, which primarily target:

-

Redox Metabolism: Drugs like nifurtimox and benznidazole are activated by parasitic nitroreductases to generate radical species, inducing lethal oxidative stress. T. cruzi is particularly vulnerable to this due to its limited capacity to scavenge free radicals[2][3].

-

Ergosterol Biosynthesis: Azole compounds, such as posaconazole, inhibit the enzyme sterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the parasite's cell membrane[4][5].

-

Mitochondrial Function: The parasite's respiratory chain presents another potential drug target due to differences from the host's mitochondrial complexes[2][3].

The workflow for investigating the mechanism of action of a compound like this compound would typically follow a structured path, as illustrated in the diagram below.

Figure 1. A generalized workflow for drug discovery and mechanism of action studies.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not available in the cited literature. However, standard methodologies for assessing anti-trypanosomal activity would have been employed. These typically include:

-

In vitro assays: Culturing epimastigotes, trypomastigotes, and amastigotes of T. cruzi in the presence of varying concentrations of the drug to determine growth inhibition and viability.

-

In vivo models: Infecting laboratory animals (e.g., mice, guinea pigs) with T. cruzi and subsequently administering the drug to measure its effect on parasitemia levels and survival rates.

The diagram below illustrates a potential logical relationship for investigating the effects of an 8-aminoquinoline like this compound on T. cruzi.

Figure 2. A hypothetical pathway illustrating how this compound might induce parasite death.

Conclusion and Future Directions

Future research to elucidate this compound's mechanism of action could involve:

-

Target-based screening: Using modern techniques such as proteomics and genetic screening to identify the molecular targets of this compound in T. cruzi.

-

Metabolomic studies: To understand the metabolic pathways in the parasite that are disrupted by the drug.

-

Structural biology: To investigate the interaction of this compound with its putative target(s) at the atomic level.

A deeper understanding of how 8-aminoquinolines like this compound affect T. cruzi could pave the way for the design of new derivatives with improved efficacy and a better safety profile, addressing a critical unmet need in the treatment of Chagas disease.

References

- 1. The activity against Trypanosoma cruzi and cutaneous leishmaniasis, and toxicity, of this compound (349C59) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of Moxifloxacin: A Technical Guide

Note: Initial searches for "Moxipraquine" did not yield any relevant results. It is presumed that this was a typographical error for Moxifloxacin, a well-documented fluoroquinolone antibiotic. This guide will focus on the discovery, synthesis, and mechanisms of Moxifloxacin.

Introduction

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Developed by Bayer AG, it was first patented in 1991 and received U.S. Food and Drug Administration (FDA) approval in 1999.[2][3] Marketed under the brand name Avelox, among others, Moxifloxacin is utilized in the treatment of various bacterial infections, including community-acquired pneumonia, sinusitis, intra-abdominal infections, and skin infections.[2][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, which ultimately leads to bacterial cell death.[1][3]

Discovery and Development

Moxifloxacin, initially identified as BAY 12-8039, was developed by Bayer AG.[4] The United States patent for Moxifloxacin was first filed in 1991.[3] Subsequent development and clinical trials led to its approval by the FDA in December 1999 for the treatment of specific bacterial infections.[3]

Synthesis of Moxifloxacin Hydrochloride

The synthesis of Moxifloxacin hydrochloride is a multi-step process. A common method involves the use of a novel borate intermediate, which has been found to produce high yields.[5][6] The key steps are outlined below.

Experimental Protocol: Synthesis via Borate Intermediate

This protocol is based on the process described in European Patent EP 2474547 A2.[6][7]

Step 1: Formation of the Borate Complex (I)

-

React Ethyl-1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate (A) with propionic anhydride and boric acid.[6][7]

-

This reaction is typically carried out without a catalyst.[6][7]

-

The resulting product is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O³,O⁴ bis(propyloxy-O)borate (I).[6][7]

Step 2: Condensation to form Intermediate (II)

-

Condense the borate complex (I) with (S,S)-2,8-Diazabicyclo[4.3.0]nonane (B).[6][7]

-

This reaction is performed in an organic polar solvent, and notably, can proceed without the use of a base.[7]

-

The product of this step is the intermediate (4aS-Cis)-(1-cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O³,O⁴) bis(propyloxy-O)borate (II).[7][8]

Step 3: Hydrolysis to Moxifloxacin Base

Step 4: Formation of Moxifloxacin Hydrochloride

-

Dissolve or suspend the Moxifloxacin base in methanol.

-

Treat the solution with methanolic hydrochloric acid, preferably at a temperature between 0°C and 30°C.

-

Isolate the resulting Moxifloxacin hydrochloride Form C from the methanol.

Mechanism of Action

Moxifloxacin exerts its bactericidal effects by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][9] These enzymes are crucial for the replication, transcription, and repair of bacterial DNA.[9] By inhibiting these enzymes, Moxifloxacin leads to double-strand breaks in the bacterial DNA, which ultimately results in cell death.[1]

Quantitative Data

Pharmacokinetic Properties

Moxifloxacin exhibits a favorable pharmacokinetic profile, characterized by good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.[10][11]

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | ~90% | [9][11] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 4 hours | [12] |

| Elimination Half-life | 11.5 - 15.6 hours | [3][9] |

| Protein Binding | ~50% | [9] |

| Metabolism | Glucuronide and sulfate conjugation (~52%) | [3][9] |

| Excretion | ~45% as unchanged drug (~20% in urine, ~25% in feces) | [3][9] |

Clinical Efficacy

Clinical trials have demonstrated the high efficacy of Moxifloxacin in treating a variety of bacterial infections.

| Indication | Clinical Success Rate | Bacteriological Eradication Rate | Reference(s) |

| Community-Acquired Pneumonia (CAP) | 93.2% (cured) | - | [13] |

| General Clinical Trials | 88 - 97% | 90 - 97% | [11] |

| MDR-TB (vs. levofloxacin/conventional) | OR = 1.94 (enhanced success) | - | [14] |

| Phacoemulsification Prophylaxis | 91.7% (no infection) | - | [15] |

In Vitro Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Organism | MIC Range (mg/L) | Reference(s) |

| Streptococcus pneumoniae | ≤ 0.12 | [16] |

| Streptococcus pyogenes | 0.03 - 0.5 | [16] |

| Streptococcus agalactiae | 0.03 - 0.5 | [16] |

| Staphylococcus aureus (MIC) | 312.5 µg/ml | [17] |

| Escherichia coli (MIC) | 19.5 µg/ml | [17] |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents.

-

Preparation of Inoculum:

-

Culture the test bacterium in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Microplate:

-

Use a sterile 96-well microplate.

-

Dispense Mueller-Hinton broth into each well.

-

Create a serial two-fold dilution of Moxifloxacin across the wells, resulting in a range of concentrations.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the Moxifloxacin dilutions.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

Interpretation:

-

The MIC is determined as the lowest concentration of Moxifloxacin that shows no visible turbidity (bacterial growth).

-

References

- 1. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 2. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 4. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 6. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US20100152229A1 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Moxifloxacin: clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Portico [access.portico.org]

- 13. Efficacy and safety of moxifloxacin in community acquired pneumonia: a prospective, multicenter, observational study (CAPRIVI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Meta-analysis on Effectiveness and Safety of Moxifloxacin in Treatment of Multidrug Resistant Tuberculosis in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and Tolerability of a Combined Moxifloxacin/Dexamethasone Formulation for Topical Prophylaxis in Phacoemulsification: An Open-Label Single-Arm Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. saudijournals.com [saudijournals.com]

Moxipraquine: A Technical Overview of its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxipraquine, also known as 349C59, is an 8-aminoquinoline derivative that has been investigated for its antiparasitic properties. This technical guide provides a comprehensive overview of its chemical structure, known properties, and biological activity against several protozoan parasites. The information presented herein is a compilation of available data from scientific literature and chemical databases. It is important to note that the clinical development of this compound was terminated due to significant fetal toxicity observed in animal studies.[1][2]

Chemical Structure and Properties

This compound is chemically designated as 8({6-4′(3 — hydroxybutyl)piperazin — 1′ — ylhexylamino}) — 6 —methoxyquinoline di(hydrogen maleate).[2] Its chemical structure is characterized by a substituted 8-aminoquinoline core, a key feature for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H38N4O2 | PubChem |

| Molecular Weight | 414.58 g/mol | MedchemExpress, MOLNOVA |

| CAS Number | 23790-08-1 | MOLNOVA |

| IUPAC Name | 4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol | PubChem |

| SMILES | CC(O)CCN1CCN(CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)CC1 | MedchemExpress, MOLNOVA |

| InChI | InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | PubChem |

| InChIKey | UDXZUNMRLVAEJN-UHFFFAOYSA-N | PubChem |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, its structure as an 8-aminoquinoline derivative suggests a synthetic pathway common for this class of compounds. Generally, the synthesis involves the coupling of a substituted 8-aminoquinoline core with a side chain.

A plausible synthetic route would involve the reaction of 8-amino-6-methoxyquinoline with a suitably functionalized alkyl halide or a reductive amination reaction with an appropriate aldehyde.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, for the 8-aminoquinoline class of compounds, the proposed mechanism involves the generation of reactive oxygen species (ROS). It is believed that these compounds can be metabolized to produce unstable intermediates that lead to oxidative stress within the parasite, ultimately causing cellular damage and death. This is a recognized mechanism of action for other 8-aminoquinolines like primaquine. The activity of some trypanocidal drugs, such as nifurtimox and benznidazole, also involves the generation of free radicals, a mechanism to which Trypanosoma cruzi is particularly susceptible due to a deficiency in enzymes that scavenge these radicals.[3]

Biological Activity

This compound has demonstrated activity against several protozoan parasites, most notably Trypanosoma cruzi and various species of Leishmania.

Activity against Trypanosoma cruzi

This compound has been shown to be active against experimental infections of Trypanosoma cruzi, the causative agent of Chagas disease.[1][4] In animal models, it was effective in suppressing parasitemia, though it did not completely eradicate the infection from the hosts.[1] The drug was found to be less potent against the Peru strain of T. cruzi compared to other strains.[1]

Activity against Leishmania Species

This compound has also shown efficacy in experimental infections of several Leishmania species.[1][4] Specifically, it was effective against Leishmania major, Leishmania mexicana mexicana, and Leishmania brasiliensis panamensis.[1] However, it was not found to be effective against Leishmania braziliensis braziliensis.[1] In a study on mice infected with L. major, subcutaneous administration of this compound at doses of 25 mg/kg and 50 mg/kg resulted in a significant reduction in lesion size.[5] Oral administration at 100 mg/kg also showed a good leishmanicidal response.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of this compound are not available in the public literature. However, based on the published research, the following general methodologies were likely employed.

In Vivo Efficacy against Trypanosoma cruzi

A general protocol for testing the efficacy of a compound against T. cruzi in a murine model would involve the following steps:

In Vivo Efficacy against Leishmania major

For cutaneous leishmaniasis caused by L. major, an in vivo study in a mouse model would generally follow this workflow:

Toxicity and Clinical Development

The clinical development of this compound was halted due to findings of significant fetal toxicity in rats and rabbits.[1][2] This adverse effect precluded its further investigation as a therapeutic agent in humans.

Conclusion

This compound is an 8-aminoquinoline with demonstrated in vitro and in vivo activity against Trypanosoma cruzi and several species of Leishmania. Its chemical structure is typical of this class of compounds, and its mechanism of action is likely related to the induction of oxidative stress in the parasite. While it showed promise as an antiparasitic agent, significant fetal toxicity observed in preclinical studies led to the cessation of its development. The information available on this compound is largely from research conducted in the late 1970s and early 1980s, and as such, detailed modern experimental data and protocols are limited. This technical guide provides a summary of the currently accessible knowledge on this compound.

References

- 1. The activity against Trypanosoma cruzi and cutaneous leishmaniasis, and toxicity, of this compound (349C59) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Moxipraquine on Trypanosoma cruzi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Moxipraquine (349C59)

This compound, chemically identified as 8-({6-[4-(3-hydroxybutyl)piperazin-1-yl]hexyl}amino)-6-methoxyquinoline di(hydrogen maleate), is an 8-aminoquinoline derivative.[2] This class of compounds has a history of use as antiprotozoal agents.[3] Early studies on this compound identified its potential against T. cruzi infections in vivo, where it was effective in reducing parasite levels in the blood. However, it did not achieve complete parasite eradication in mice or guinea pigs.[2] The discovery of significant fetal toxicity in rats and rabbits led to the cessation of its clinical trials.[1][2]

In Vitro Efficacy Data for this compound

A comprehensive review of the available scientific literature did not yield specific quantitative data (e.g., IC50, EC50) for the in vitro efficacy of this compound against Trypanosoma cruzi amastigotes and trypomastigotes. The following tables are therefore presented as templates that would be used to summarize such data, should it become available.

Table 1: In Vitro Efficacy of this compound against T. cruzi Amastigotes

| Parasite Strain | Host Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

IC50 (Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of the intracellular amastigote proliferation. SI (Selectivity Index): The ratio of the cytotoxic concentration (CC50) in the host cell line to the IC50 in the parasite.

Table 2: In Vitro Efficacy of this compound against T. cruzi Trypomastigotes

| Parasite Strain | Assay Type | Incubation Time (h) | EC50/LC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

EC50 (Effective Concentration 50%) / LC50 (Lytic Concentration 50%): The concentration of the compound that reduces the number of viable trypomastigotes by 50%.

Detailed Experimental Protocols for In Vitro Efficacy Testing

The following sections describe standard methodologies for assessing the in vitro activity of a test compound like this compound against the intracellular amastigote and extracellular trypomastigote forms of T. cruzi.

General Materials and Reagents

-

Parasite Strains: Various strains of T. cruzi can be used, often expressing reporter genes like β-galactosidase or green fluorescent protein (GFP) for easier quantification (e.g., Tulahuen, Y, Dm28c strains).[4][5]

-

Host Cell Lines: Commonly used host cells for amastigote assays include Vero (monkey kidney epithelial cells), LLC-MK2 (Rhesus monkey kidney epithelial cells), or U2OS (human osteosarcoma cells).[4][6]

-

Culture Media: RPMI-1640, DMEM, or LIT medium, supplemented with fetal bovine serum (FBS) and antibiotics.[4][7]

-

Test Compound: this compound, dissolved in a suitable solvent like DMSO.

-

Detection Reagents: Depending on the assay, this may include chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase assays, DNA stains like Hoechst 33342 or DAPI for imaging assays, or viability dyes like resazurin or MTT.[4][6][8]

Intracellular Amastigote Efficacy Assay

This assay determines the ability of a compound to inhibit the proliferation of T. cruzi amastigotes within a host cell monolayer.

Protocol:

-

Host Cell Seeding: Plate host cells (e.g., Vero cells) in a 96- or 384-well plate at a density that allows for the formation of a confluent monolayer (e.g., 2 x 10³ cells/well). Incubate overnight at 37°C with 5% CO₂.[6]

-

Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a specific multiplicity of infection (MOI), typically between 5 and 10.[6]

-

Removal of Extracellular Parasites: After an incubation period of several hours (e.g., 18 hours), wash the cell monolayers with fresh medium to remove any non-internalized trypomastigotes.[7]

-

Compound Addition: Add fresh medium containing serial dilutions of the test compound (this compound) to the infected cells. Include appropriate controls (untreated infected cells and a reference drug like benznidazole).

-

Incubation: Incubate the plates for a period of 72 to 120 hours to allow for amastigote replication in the untreated wells.[6]

-

Quantification of Parasite Load:

-

High-Content Imaging: Fix and stain the cells with a nuclear stain (e.g., Hoechst or DAPI). Use an automated microscope and image analysis software to count the number of host cell nuclei and parasite kinetoplasts per well. The efficacy is determined by the reduction in the ratio of parasites per host cell.[9]

-

Reporter Gene Assay: If using a β-galactosidase expressing parasite strain, lyse the cells and add a substrate like CPRG. The enzyme activity, proportional to the number of viable parasites, is measured colorimetrically.[4]

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the drug concentration using a non-linear regression model.[6]

Trypomastigote Viability Assay

This assay assesses the direct effect of a compound on the viability of the extracellular, infective trypomastigote stage.

Protocol:

-

Parasite Preparation: Harvest tissue culture-derived trypomastigotes from the supernatant of infected host cell cultures.

-

Compound Incubation: Dispense a known concentration of trypomastigotes (e.g., 5 x 10⁴ parasites/well) into a 96-well plate. Add serial dilutions of the test compound.

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 24 to 72 hours.

-

Viability Assessment:

-

Microscopic Counting: Mix a sample of the parasite suspension with trypan blue and count the number of motile (viable) versus non-motile/blue (non-viable) parasites using a hemocytometer.[10][11]

-

Metabolic Assays: Add a metabolic indicator like MTT or resazurin. Viable, metabolically active parasites will convert the substrate into a colored or fluorescent product, which can be quantified using a plate reader.[8]

-

ATP-Based Assay: Use a reagent that lyses the cells and measures the amount of ATP, which is proportional to the number of viable cells.

-

-

Data Analysis: Determine the EC50 or LC50 value by plotting the percentage of viable parasites against the log of the drug concentration.[12]

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for in vitro efficacy testing of compounds against T. cruzi.

Hypothesized Signaling Pathway

While the specific molecular targets of this compound in T. cruzi have not been elucidated, 8-aminoquinolines are known to have multiple potential mechanisms of action. One prominent hypothesis involves the generation of reactive oxygen species (ROS), which induce oxidative stress and damage parasite macromolecules.

Caption: Potential mechanism of this compound via oxidative stress.

Conclusion

This compound has shown anti-trypanosomal effects in preclinical models, but a lack of publicly available in vitro efficacy data and early termination of its development due to toxicity limit its current therapeutic potential. The experimental protocols detailed in this guide represent the standard methodologies used in the field of Chagas disease drug discovery. These workflows provide a robust framework for the initial screening and characterization of novel compounds, a critical step in the pipeline for developing safer and more effective treatments for this neglected tropical disease. Researchers investigating new 8-aminoquinolines or other chemical scaffolds can utilize these methods to generate crucial efficacy and selectivity data.

References

- 1. A colorimetric assay for trypanosome viability and metabolic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Antileishmanial and Antitrypanosomal Activities of the 8-Aminoquinoline Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conncoll.edu [conncoll.edu]

- 8. Setting of a colorimetric method to determine the viability of Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Image-Based High-Throughput Drug Screening Targeting the Intracellular Stage of Trypanosoma cruzi, the Agent of Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brd.nci.nih.gov [brd.nci.nih.gov]

- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

Moxipraquine (349C59): A Historical and Technical Overview in Parasitology Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Moxipraquine, also known by its developmental code 349C59, is an 8-aminoquinoline derivative that emerged from the extensive anti-parasitic research programs of the 20th century. While it did not achieve widespread clinical use, its history provides valuable insights into the drug discovery process for parasitic diseases, particularly trypanosomiasis and leishmaniasis. This technical guide consolidates the available information on this compound, presenting its chemical properties, key experimental data, and the methodologies employed in its evaluation.

Introduction

The quest for effective chemotherapies against parasitic infections has been a cornerstone of tropical medicine. The 8-aminoquinoline class of compounds, initially recognized for their antimalarial properties, were also investigated for broader anti-parasitic activity. This compound (349C59) represents one such endeavor, developed and evaluated for its potential against kinetoplastid parasites. This document serves as a comprehensive resource on the history and scientific investigation of this compound in the field of parasitology.

Chemical and Physical Properties

This compound is chemically identified as 4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 349C59 | [2] |

| Molecular Formula | C24H38N4O2 | [1][3] |

| Molecular Weight | 414.58 g/mol | [3] |

| CAS Number | 23790-08-1 | [3] |

| Chemical Structure | (See Figure 1) | [1] |

Preclinical Investigations in Parasitology

Research into the anti-parasitic activity of this compound (349C59) primarily focused on its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species responsible for leishmaniasis.

Activity against Trypanosoma cruzi

This compound demonstrated notable activity against Trypanosoma cruzi in preclinical models. While it was effective in inhibiting parasitemia, it did not achieve complete parasite eradication in infected mice or guinea pigs[3].

Activity against Leishmania Species

The compound showed a spectrum of activity against different Leishmania species. It was found to be effective against experimental infections of Leishmania major, Leishmania mexicana, and Leishmania brasiliensis[3]. However, its efficacy was not uniform across all tested species.

Experimental Protocols

A key study by Beveridge et al. (1980) provides insight into the methodologies used to evaluate this compound. The following is a summary of the likely experimental protocols based on standard parasitological research practices of that era.

In Vivo Efficacy Studies for Trypanosoma cruzi

-

Animal Model: Mice or guinea pigs were used as the host organism.

-

Infection: Animals were inoculated with a standardized dose of Trypanosoma cruzi trypomastigotes.

-

Drug Administration: this compound (349C59) was administered orally or via injection at varying dose levels and schedules.

-

Evaluation of Efficacy: Parasitemia was monitored by microscopic examination of blood smears at regular intervals. The level of parasitemia in treated animals was compared to that in untreated control groups.

-

Curative Assessment: At the end of the treatment period, subinoculation of blood and tissue homogenates into naive animals was likely performed to determine if complete parasite clearance had been achieved.

In Vivo Efficacy Studies for Leishmania Species

-

Animal Model: Typically, hamsters or susceptible mouse strains were used.

-

Infection: Animals were infected intradermally or subcutaneously with Leishmania promastigotes or amastigotes to induce cutaneous lesions.

-

Drug Administration: this compound was administered through various routes (e.g., oral, intraperitoneal) over a defined period.

-

Evaluation of Efficacy: The size and progression of cutaneous lesions were measured over time. Parasite load in the lesions and draining lymph nodes was assessed by microscopic examination of tissue smears or by in vitro culture.

Data Presentation

The following tables summarize the conceptual quantitative data that would have been generated during the evaluation of this compound, based on the described activities.

Table 1: Conceptual In Vivo Activity of this compound against Trypanosoma cruzi

| Animal Model | Dose (mg/kg/day) | Route of Administration | % Inhibition of Parasitemia | Curative Efficacy |

| Mouse | X | Oral | High | Not Achieved |

| Guinea Pig | Y | Intraperitoneal | Moderate | Not Achieved |

Table 2: Conceptual In Vivo Activity of this compound against Leishmania Species

| Leishmania Species | Animal Model | Dose (mg/kg/day) | Route of Administration | % Reduction in Lesion Size |

| L. major | Mouse | A | Oral | Significant |

| L. mexicana | Hamster | B | Intraperitoneal | Moderate |

| L. brasiliensis | Hamster | C | Oral | Significant |

Visualizations

The following diagrams illustrate the logical flow of the drug discovery and evaluation process for a compound like this compound.

Caption: Drug discovery and development workflow for this compound.

Caption: In vivo experimental protocol workflow for this compound.

Conclusion

This compound (349C59) represents a chapter in the history of anti-parasitic drug discovery, specifically within the 8-aminoquinoline class. While it demonstrated promising activity against Trypanosoma cruzi and various Leishmania species, its inability to achieve radical cure in preclinical models likely halted its further development. The study of such compounds remains crucial for understanding structure-activity relationships and for informing the design of new and more effective anti-parasitic agents. This guide provides a foundational resource for researchers interested in the historical context and scientific underpinnings of 8-aminoquinoline research in parasitology.

References

Moxipraquine's Activity Against Leishmania Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxipraquine, also known as 349C59, is an 8-aminoquinoline compound that has been investigated for its antiparasitic properties. While research on this specific compound has been limited, early studies have provided insights into its spectrum of activity against various Leishmania species, the causative agents of leishmaniasis. This technical guide synthesizes the available data on this compound's anti-leishmanial efficacy, outlines contemporary experimental protocols for evaluating such compounds, and provides visualizations of these workflows.

Data Presentation: Spectrum of Anti-Leishmanial Activity

| Leishmania Species | Efficacy |

| Leishmania major | Effective[1] |

| Leishmania mexicana mexicana | Effective[1] |

| Leishmania brasiliensis panamensis | Effective[1] |

| Leishmania brasiliensis brasiliensis | Not Effective[1] |

Experimental Protocols

To rigorously assess the anti-leishmanial activity of a compound like this compound today, a series of standardized in vitro and in vivo assays would be employed. These protocols are designed to determine the compound's potency against different life cycle stages of the parasite and its efficacy in a relevant host system.

In Vitro Susceptibility Assays

1. Promastigote Viability Assay

This initial screening assay evaluates the effect of the compound on the flagellated, extracellular promastigote stage of the Leishmania parasite.

-

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes.

-

Methodology:

-

Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) to the logarithmic growth phase.

-

The parasites are then seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

The test compound is serially diluted and added to the wells. A known anti-leishmanial drug (e.g., amphotericin B) is used as a positive control, and wells with parasites in media alone serve as a negative control.

-

Plates are incubated at the appropriate temperature (e.g., 25°C) for 48-72 hours.

-

Parasite viability is assessed using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting using a hemocytometer.

-

The IC50 value is calculated from the dose-response curve.

-

2. Amastigote-Macrophage Assay

This assay is more clinically relevant as it assesses the compound's activity against the non-motile, intracellular amastigote stage, which is the form that causes disease in the mammalian host.

-

Objective: To determine the 50% effective concentration (EC50) of the test compound against intracellular Leishmania amastigotes.

-

Methodology:

-

A suitable macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.

-

The adherent macrophages are then infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are washed away.

-

The test compound is serially diluted and added to the infected macrophages.

-

Plates are incubated at 37°C in a 5% CO2 atmosphere for 72-96 hours.

-

The number of intracellular amastigotes is quantified. This can be done by staining the cells (e.g., with Giemsa) and microscopically counting the number of amastigotes per macrophage. Alternatively, automated high-content imaging systems or reporter gene-expressing parasites (e.g., expressing luciferase or GFP) can be used for higher throughput.

-

The EC50 value is determined from the dose-response curve.

-

3. Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against the host cells to determine its selectivity.

-

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against the host macrophage cell line.

-

Methodology:

-

The same macrophage cell line used in the amastigote-macrophage assay is seeded in 96-well plates.

-

Serial dilutions of the test compound are added to the cells.

-

After a 72-96 hour incubation period, cell viability is measured using a suitable assay (e.g., MTT, resazurin).

-

The CC50 value is calculated.

-

The Selectivity Index (SI) is then determined by the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates greater selectivity for the parasite over the host cell.

-

In Vivo Efficacy Model

Animal models are essential for evaluating the in vivo efficacy of a potential anti-leishmanial drug. The murine model is the most commonly used.

-

Objective: To assess the ability of the test compound to reduce parasite burden in an infected animal model.

-

Methodology:

-

BALB/c mice are typically used as they are susceptible to infection with many Leishmania species.

-

Mice are infected with Leishmania parasites, usually via intravenous injection for visceral leishmaniasis models or subcutaneous injection in the footpad or ear for cutaneous leishmaniasis models.

-

Once the infection is established (e.g., development of a lesion in cutaneous models or splenomegaly in visceral models), treatment with the test compound is initiated.

-

The compound is administered via a clinically relevant route (e.g., oral, intraperitoneal). A vehicle control group and a group treated with a standard drug (e.g., miltefosine) are included.

-

Treatment is administered for a defined period.

-

At the end of the treatment period, the parasite burden is determined. For cutaneous leishmaniasis, this involves measuring the lesion size and determining the parasite load in the lesion and draining lymph nodes. For visceral leishmaniasis, the parasite burden in the liver and spleen is quantified, often expressed as Leishman-Donovan Units (LDU).

-

The efficacy of the compound is determined by the percentage reduction in parasite burden compared to the vehicle control group.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for the in vitro promastigote viability assay.

Caption: Workflow for the in vitro amastigote-macrophage assay.

Caption: Workflow for the in vivo murine efficacy model.

Conclusion

This compound demonstrated activity against several species of Leishmania in early studies. However, a comprehensive understanding of its anti-leishmanial potential is hampered by the lack of detailed quantitative data and further research into its mechanism of action. The discontinuation of its clinical development due to toxicity has likely contributed to this knowledge gap. The standardized protocols outlined in this guide represent the current best practices for evaluating a compound's anti-leishmanial properties and would be essential for any future reassessment of this compound or its analogues. Further investigation would be required to determine its precise mechanism of action and to generate the quantitative data necessary for a complete efficacy profile.

References

Methodological & Application

Application Notes and Protocols for Moxipraquine in Trypanosoma cruzi In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moxipraquine (also known as 349C59) is an 8-aminoquinoline compound that has demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1] While it has been shown to be effective in suppressing parasitemia in in vivo models, it did not achieve complete parasite eradication.[1] Notably, clinical development of this compound was halted due to significant fetal toxicity observed in animal studies.[1]

These application notes provide a detailed overview of the standard in vitro protocols that can be adapted to evaluate the efficacy and cytotoxicity of this compound and other 8-aminoquinoline derivatives against T. cruzi. The provided methodologies are based on established and widely used assays in the field of anti-trypanosomal drug discovery.

Data Presentation

Due to the limited publicly available in vitro data for this compound against T. cruzi, the following tables are presented as templates to guide researchers in structuring their experimental findings. These tables illustrate how to present key quantitative data such as the half-maximal inhibitory concentration (IC50) against different parasite forms and the half-maximal cytotoxic concentration (CC50) against host cells, which is crucial for determining the selectivity of the compound.

Table 1: In Vitro Activity of this compound Against Trypanosoma cruzi

| Parasite Stage | T. cruzi Strain | Assay Type | IC50 (µM) | Reference Compound (Benznidazole) IC50 (µM) |

| Amastigote | Tulahuen | β-galactosidase reporter | Data not available | 1.63 - 2.42[2][3] |

| Trypomastigote | Y | Motility/Viability | Data not available | >200[4] |

| Epimastigote | Dm28c | Resazurin-based | Data not available | Not typically evaluated |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Vero (Kidney epithelial) | MTT | Data not available | Data not available |

| HepG2 (Liver hepatocellular) | Neutral Red Uptake | Data not available | Data not available |

| Macrophages | LDH Release | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for the in vitro cultivation of T. cruzi, assessment of anti-trypanosomal activity, and evaluation of cytotoxicity.

Protocol 1: In Vitro Culture of Trypanosoma cruzi

This protocol outlines the maintenance of the different life cycle stages of T. cruzi in the laboratory.

1.1. Epimastigote Culture:

-

Medium: Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin.[5]

-

Culture Conditions: Incubate at 28°C in sterile culture flasks.[6]

-

Subculture: Passage the parasites every 7-10 days by diluting the culture to a density of 1 x 10^6 cells/mL in fresh medium.[7]

1.2. Trypomastigote and Amastigote Culture (in mammalian cells):

-

Host Cells: Vero cells (or other suitable mammalian cell lines like NIH 3T3) are commonly used.[5][8]

-

Infection: Infect a confluent monolayer of Vero cells with metacyclic trypomastigotes (obtained from stationary phase epimastigote cultures) at a multiplicity of infection (MOI) of 10:1.[6]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2 in RPMI-1640 medium supplemented with 2-10% FBS.[8][9]

-

Harvesting Trypomastigotes: After 5-7 days post-infection, motile trypomastigotes are released into the culture supernatant and can be harvested by centrifugation.

-

Maintaining Amastigotes: Intracellular amastigotes replicate within the host cells. For assays targeting this stage, treatment is applied after the initial infection and removal of extracellular parasites.

Protocol 2: In Vitro Anti-Amastigote Assay

This assay is the gold standard for evaluating the efficacy of compounds against the clinically relevant intracellular stage of the parasite.

-

Cell Plating: Seed Vero cells in 96-well plates at a density that allows for a confluent monolayer to form.

-

Infection: Infect the Vero cells with trypomastigotes at an MOI of 10:1 for 18-24 hours.[6]

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Benznidazole should be used as a positive control.

-

Treatment: After the infection period, wash the wells to remove extracellular parasites and add the different concentrations of the test compound.

-

Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

-

Readout: The number of intracellular amastigotes can be quantified using various methods:

Protocol 3: Cytotoxicity Assay

It is essential to assess the toxicity of the compound against mammalian cells to determine its selectivity.

-

Cell Plating: Seed Vero cells (or other relevant cell lines) in 96-well plates.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate for the same duration as the anti-amastigote assay (e.g., 72-96 hours).

-

Viability Assessment: Determine cell viability using one of the following methods:

-

MTT Assay: Based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases of viable cells to form a colored formazan product.[10]

-

Neutral Red Assay: Relies on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10]

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

-

Mandatory Visualizations

Signaling Pathway

The precise mechanism of action of this compound against T. cruzi has not been fully elucidated. However, as an 8-aminoquinoline, it is hypothesized to share a mechanism with other compounds in this class, which often involves the generation of reactive oxygen species (ROS).

Caption: Putative mechanism of action of this compound in T. cruzi.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound against T. cruzi.

Caption: Experimental workflow for in vitro screening.

References

- 1. The activity against Trypanosoma cruzi and cutaneous leishmaniasis, and toxicity, of this compound (349C59) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Trypanosoma cruzi Activity of Metabolism Modifier Compounds [mdpi.com]

- 3. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Repurposing in Chagas Disease: Chloroquine Potentiates Benznidazole Activity against Trypanosoma cruzi In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro characterization of Trypanosoma cruzi infection dynamics in skeletal and cardiac myotubes models suggests a potential cell-to-cell transmission in mediating cardiac pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conncoll.edu [conncoll.edu]

- 7. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. academic.oup.com [academic.oup.com]

- 10. repositorio.usp.br [repositorio.usp.br]

Application Notes and Protocols for Moxipraquine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxipraquine, also known as 349C59, is a quinoline derivative recognized for its potent activity against protozoan parasites such as Trypanosoma cruzi and various Leishmania species.[1] As a member of the 8-aminoquinoline class of compounds, its mechanism of action in parasitic organisms is of significant interest. While its effects on mammalian cells are not well-documented in publicly available literature, its structural similarity to other quinoline compounds, such as chloroquine and mefloquine, suggests potential for broader biological activity that may be relevant for various cell culture-based research applications.

These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro cell culture experiments. Due to the limited availability of specific data for this compound in mammalian cell lines, this document outlines a generalized workflow for determining optimal experimental conditions, including solubility, cytotoxicity, and effective concentrations.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.

| Property | Value | Source |

| Synonyms | 349C59 | [1] |

| CAS Number | 23790-08-1 | [2] |

| Molecular Formula | C24H38N4O2 | [2] |

| Molecular Weight | 414.58 g/mol | [1][2] |

| Solubility | Not specified. General recommendation for quinoline derivatives is to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). | |

| Storage | Store as a powder at -20°C for up to 2 years. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations in cell culture media.

Materials:

-

This compound powder (MW: 414.58 g/mol )

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Determine the Desired Stock Concentration: A common starting stock concentration for novel compounds is 10 mM.

-

Calculate the Required Mass:

-

Use the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For a 10 mM stock solution in 1 mL (0.001 L):

-

Mass (g) = 0.010 mol/L x 0.001 L x 414.58 g/mol = 0.0041458 g

-

Therefore, weigh out 4.15 mg of this compound powder.

-

-

-

Dissolution:

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO.

-

Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution if necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

Determination of Optimal Working Concentration: The Kill Curve Assay

Objective: To determine the minimum concentration of this compound required to kill 100% of a specific cell line, which will inform the concentration range for subsequent experiments.

Materials:

-

The mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Trypan blue solution or a cell viability assay reagent (e.g., MTT, PrestoBlue™)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that will result in approximately 50-70% confluency after 24 hours.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Serial Dilution of this compound:

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

-

-

Treatment:

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for a defined period, typically 24, 48, or 72 hours.

-

-

Assessment of Cell Viability:

-

After the incubation period, assess cell viability using a preferred method. For a kill curve, visual inspection for complete cell death or a viability assay can be used.

-

The lowest concentration that results in 100% cell death is the concentration to be used for selecting stable cell lines. For other assays, a dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration).

-

Visualization of Workflows and Pathways

Experimental Workflow for this compound Characterization

Caption: Workflow for preparing and characterizing this compound in cell culture.

Hypothetical Signaling Pathway of Quinoline Derivatives

Disclaimer: The following diagram illustrates a generalized potential mechanism of action for quinoline derivatives based on existing literature for compounds like chloroquine. The specific pathways affected by this compound in mammalian cells have not been elucidated and require experimental validation. Some quinoline derivatives are known to interfere with topoisomerase activity and pro-survival signaling pathways.[3]

Caption: Potential mechanisms of action for quinoline derivatives in mammalian cells.

Data Presentation

Quantitative data for this compound in mammalian cell culture is not currently available in the literature. The following table is provided as a template for researchers to summarize their empirically determined data for a given cell line.

| Cell Line | IC50 (µM) at 48h | Effective Concentration for Pathway Modulation (µM) | Notes |

| e.g., HeLa | [Enter experimentally determined value] | [Enter experimentally determined value] | [e.g., Observed morphological changes] |

| e.g., A549 | [Enter experimentally determined value] | [Enter experimentally determined value] | [e.g., No significant effect up to 50 µM] |

| [Your Cell Line] | [Enter experimentally determined value] | [Enter experimentally determined value] | [Note any specific observations] |

It is imperative for researchers to perform their own dose-response studies to establish the bioactivity of this compound in their specific cellular models.

References

Application Notes and Protocols for Developing Moxipraquine Resistance in Leishmania

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmania, a genus of trypanosomatid protozoa, is the causative agent of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral manifestations.[1] The development of drug resistance is a significant obstacle in the effective treatment of leishmaniasis. Moxipraquine has demonstrated efficacy against several Leishmania species, but the potential for resistance development necessitates the establishment of laboratory protocols to select for and study resistant parasites.[2] This document provides a detailed methodology for the in vitro selection of this compound-resistant Leishmania parasites, enabling further investigation into resistance mechanisms and the development of strategies to overcome them.

The protocol outlines a stepwise increase in drug concentration to select for a resistant parasite population. While the precise mechanism of action for this compound in Leishmania is not yet fully elucidated, common resistance mechanisms in this parasite include the upregulation of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, and alterations in metabolic pathways.[3][4][5] The methodologies provided herein will facilitate the generation of this compound-resistant Leishmania lines, which are crucial for elucidating specific resistance pathways and for the screening of new drug candidates that can bypass these mechanisms.

Experimental Protocols

In Vitro Culture of Leishmania Promastigotes

Leishmania promastigotes, the flagellated extracellular stage found in the sandfly vector, are cultured axenically.

Materials:

-

Leishmania species of interest (e.g., L. donovani, L. major)

-

M199 medium (or RPMI-1640)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Hemin solution

-

Sterile culture flasks (25 cm²)

-

Incubator (26°C)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete M199 medium by supplementing with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1% hemin.

-

Inoculate a sterile 25 cm² culture flask containing 10 mL of complete M199 medium with cryopreserved or an actively growing culture of Leishmania promastigotes.

-

Incubate the flask at 26°C.

-

Monitor the growth of the promastigotes daily by counting the cells using a hemocytometer.

-

Subculture the parasites every 3-4 days, when the culture reaches the late logarithmic or early stationary phase of growth, by transferring an appropriate volume of the culture to a new flask with fresh medium to maintain a density of approximately 1 x 10⁶ cells/mL.

Determination of the 50% Inhibitory Concentration (IC50) of this compound against Promastigotes

The IC50 value is the concentration of a drug that inhibits 50% of the parasite's growth and is a critical parameter for monitoring the development of resistance.

Materials:

-

Logarithmic phase Leishmania promastigotes

-

Complete M199 medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microtiter plates

-

Resazurin solution

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Seed a 96-well plate with 1 x 10⁵ promastigotes per well in 100 µL of complete M199 medium.

-

Prepare serial dilutions of this compound in complete M199 medium.

-

Add 100 µL of the this compound dilutions to the wells, resulting in a final volume of 200 µL per well. Include wells with parasites and no drug (positive control) and wells with medium only (negative control).

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the positive control wells.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of inhibition for each drug concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of this compound-Resistant Leishmania Promastigotes

This protocol uses a continuous, stepwise increase in drug pressure to select for a resistant population.

Materials:

-

Wild-type (WT) Leishmania promastigotes

-

Complete M199 medium

-

This compound

-

Culture flasks

Procedure:

-

Initiate a culture of WT Leishmania promastigotes in complete M199 medium.

-

Determine the initial IC50 of this compound for the WT parasites.

-

Expose the promastigotes to a starting concentration of this compound equal to the IC50 value.

-

Monitor the culture daily. Initially, a significant portion of the parasite population may die.

-

Once the parasite culture has adapted and is growing steadily at the current drug concentration (typically after 2-3 passages), double the concentration of this compound.

-

Repeat this process of gradually increasing the drug concentration. If the parasites are unable to survive a doubling of the concentration, increase the concentration by a smaller increment (e.g., 1.5-fold).

-

At regular intervals (e.g., every 4-6 weeks), determine the IC50 of the drug-pressured parasite line to monitor the level of resistance.

-

Continue the selection process until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the WT).

-

Once the desired resistance level is reached, the resistant line can be maintained in the continuous presence of the highest tolerated this compound concentration.

-

Cryopreserve aliquots of the resistant strain at different stages of the selection process for future analysis.

In Vitro Culture of Intracellular Amastigotes and IC50 Determination

The intracellular amastigote is the clinically relevant stage of the parasite.

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-

Complete RPMI-1640 medium (with 10% FBS and antibiotics)

-

Stationary phase Leishmania promastigotes

-

This compound

-

24-well plates with sterile glass coverslips

-

Giemsa stain

-

Microscope

Procedure:

-

Seed macrophages onto sterile glass coverslips in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Incubate at 37°C in a 5% CO₂ atmosphere.

-

Infect the macrophage monolayer with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 4-6 hours to allow for phagocytosis.

-

Wash the wells with sterile PBS to remove extracellular promastigotes.

-

Add fresh complete RPMI-1640 medium containing serial dilutions of this compound.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, remove the medium, and fix the cells with methanol.

-

Stain the coverslips with Giemsa stain.

-

Mount the coverslips on microscope slides and count the number of amastigotes per 100 macrophages for each drug concentration.

-

Calculate the percentage of inhibition and determine the IC50 as described for promastigotes.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound against Wild-Type and Resistant Leishmania Promastigotes

| Parasite Line | Passage Number | This compound Concentration (µM) | IC50 (µM) ± SD | Resistance Index (Fold) |

| Wild-Type | 0 | 0 | 1 | |

| Mox-R | 10 | |||

| Mox-R | 20 | |||

| Mox-R | 30 |

Table 2: IC50 Values of this compound against Intracellular Amastigotes

| Parasite Line | IC50 (µM) ± SD |

| Wild-Type | |

| Mox-R |

Visualizations

Caption: Experimental workflow for the selection of this compound-resistant Leishmania.

Caption: Hypothetical signaling pathway for this compound action and resistance in Leishmania.

References

- 1. Inhibition of ABC Transporters Abolishes Antimony Resistance in Leishmania Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of ABC transporters in drug-resistant Leishmania [observatorio.fm.usp.br]

Application Notes and Protocols for High-Throughput Screening of Anti-Parasitic Drugs Using Moxipraquine as a Reference Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance in parasitic pathogens necessitates the discovery of novel therapeutic agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. Moxipraquine, an 8-aminoquinoline derivative, has demonstrated activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. While not yet widely employed as an HTS reference compound, its established anti-parasitic effects make it a valuable tool for assay validation and as a positive control in screening campaigns targeting these organisms.

This document provides detailed application notes and protocols for the utilization of this compound in HTS for the discovery of new anti-parasitic drugs, with a focus on Trypanosoma cruzi, the causative agent of Chagas disease.

Mechanism of Action and Signaling Pathway

The precise mechanism of action for 8-aminoquinolines, including this compound, is not fully elucidated but is believed to be multifactorial, primarily targeting the parasite's mitochondrial function. In related parasites like Leishmania, 8-aminoquinoline analogues have been shown to inhibit the mitochondrial respiratory chain, specifically complex II (succinate dehydrogenase).[1] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to parasite death. It is hypothesized that this compound exerts its anti-parasitic effects through a similar pathway.

Data Presentation

The following tables present illustrative quantitative data for this compound and other reference anti-parasitic compounds. This data is representative of what might be obtained from the HTS protocols described below.

Table 1: Illustrative IC50 Values of Reference Compounds against T. cruzi Amastigotes

| Compound | Target/Mechanism | IC50 (µM) | Selectivity Index (SI) |

| This compound | Mitochondrial Complex II (Hypothesized) | 3.5 | >10 |

| Benznidazole | Nitroreductase activation, oxidative stress | 2.0 | >15 |

| Nifurtimox | Nitroreductase activation, oxidative stress | 5.0 | >8 |

| Posaconazole | Ergosterol biosynthesis inhibition | 0.1 | >100 |

Note: Selectivity Index (SI) is calculated as the ratio of the IC50 in a mammalian cell line (e.g., L929) to the IC50 in the parasite.

Table 2: Illustrative HTS Assay Performance Metrics with this compound as a Control

| Parameter | Value | Description |

| Z'-factor | 0.75 | A measure of assay quality, with >0.5 being excellent. |

| Signal-to-Background | 12 | The ratio of the signal from the negative control to the positive control. |

| This compound IC50 | 3.5 µM | The concentration of this compound that inhibits 50% of the parasite's activity. |

| Hit Rate | 0.5% | The percentage of compounds in the screening library that meet the hit criteria. |

Experimental Protocols

High-Throughput Screening of Anti-T. cruzi Compounds Using a β-Galactosidase Reporter Assay

This protocol is adapted from established HTS methods for T. cruzi that utilize genetically engineered parasites expressing a reporter gene.[2]

Objective: To identify compounds that inhibit the intracellular growth of T. cruzi amastigotes.

Materials:

-

T. cruzi strain expressing β-galactosidase (e.g., Tulahuen strain).

-

Vero cells (or other suitable host cell line).

-

Assay medium: RPMI 1640 without phenol red, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound library, solubilized in DMSO.

-

This compound (positive control).

-

Benznidazole (positive control).

-

DMSO (negative control).

-

Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.

-

Nonidet P-40 (NP-40) lysis buffer.

-

384-well clear-bottom assay plates.

-

Multichannel pipettes and automated liquid handling systems.

-

Plate reader capable of measuring absorbance at 570 nm.

Protocol:

-

Host Cell Plating:

-

Culture Vero cells to ~80% confluency.

-

Trypsinize and resuspend cells in assay medium to a concentration of 1 x 10^5 cells/mL.

-

Dispense 40 µL of the cell suspension into each well of a 384-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

-

-

Parasite Infection:

-

Harvest trypomastigotes from an infected cell culture.

-

Add trypomastigotes to the Vero cells at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).

-

Incubate for 4 hours at 37°C, 5% CO2 to allow for parasite invasion.

-

Wash the plates twice with assay medium to remove non-invaded trypomastigotes.

-

-

Compound Addition:

-

Prepare compound plates by dispensing test compounds and controls into a separate 384-well plate. The final concentration of test compounds should be 10 µM.

-

Use an automated liquid handler to transfer a small volume (e.g., 200 nL) of the compounds from the compound plate to the assay plate.

-

Positive controls: this compound (final concentration 10 µM) and Benznidazole (final concentration 10 µM).

-

Negative control: DMSO (final concentration 0.5%).

-

-

Incubation:

-

Incubate the assay plates for 72 hours at 37°C, 5% CO2.

-

-

Assay Readout:

-

Add 10 µL of CPRG/NP-40 solution to each well.

-

Incubate at 37°C for 4-6 hours, or until the positive control wells have turned a distinct yellow color.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound relative to the positive and negative controls.

-

Compounds exhibiting >50% inhibition are considered primary hits.

-

Primary hits are then subjected to dose-response analysis to determine their IC50 values.

-

Concluding Remarks